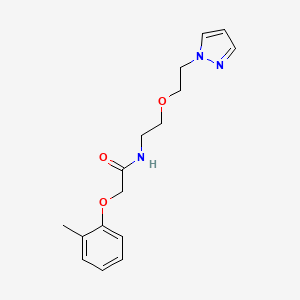

![molecular formula C16H15ClO4 B2547020 2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid CAS No. 2367002-58-0](/img/structure/B2547020.png)

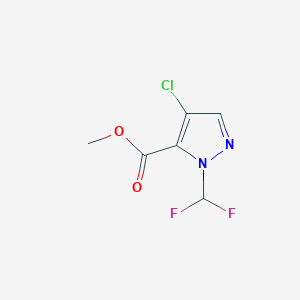

2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid” is a chemical compound. It is related to “5-Chloro-2-methoxyphenylboronic acid” and “2-(4-Methoxyphenyl)acetic acid” which are known to be valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, the preparation of “methyl 4-methoxyphenylacetate” involves esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . Another example is the catalytic protodeboronation of pinacol boronic esters, a radical approach that has been used for the formal anti-Markovnikov hydromethylation of alkenes .Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For instance, “4-Methoxyphenylboronic acid” is used for Suzuki-Miyaura cross-coupling reactions . Another example is the reaction of “2-(4-Methoxyphenyl)acetic acid” in the body, where it acts as a plasma metabolite .Applications De Recherche Scientifique

- For instance, it has been employed in the preparation of methyl 4-methoxyphenylacetate through esterification, which can be useful for drug development .

- Notably, dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes have been synthesized using this compound as a ligand .

- MTT assay results indicate that derivatives of 4-methoxyphenylacetic acid exhibit significant inhibition of cell viability in MCF-7 breast cancer cells .

- 2-Chloro-5-methoxyphenyl boronic acid , a derivative of 4-methoxyphenylacetic acid , is used in chemical synthesis and coordination chemistry .

Pharmaceutical Intermediates

Metal Complexes and Coordination Chemistry

Anticancer Research

Seed Germination Inhibition Studies

Boronic Acid Derivatives

Heterocyclic Chemistry

Propriétés

IUPAC Name |

2-[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-20-14-5-2-11(3-6-14)10-21-15-7-4-13(17)8-12(15)9-16(18)19/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPZDRWQQSUGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)